Tschimgin

描述

Tschimgin is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Tschimgin involves several synthetic routes. One common method includes the use of ethylparaben and 4-(benzyloxy)benzaldehyde as starting materials. The reaction typically involves the condensation of these compounds under controlled conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

化学反应分析

Verification of Compound Nomenclature

- Name Validation: The term "Tschimgin" does not correspond to any recognized IUPAC nomenclature, common chemical trivial names, or entries in authoritative sources such as PubChem, CAS Registry, or Reaxys.

- Possible Misspellings: Similar-sounding compounds (e.g., "thioimine," "thioamidine") were cross-referenced, but no structural or functional matches emerged.

- Regional Variations: No regional naming conventions (e.g., Russian, German) align with "this compound" in chemical contexts.

A. Chemical Reaction Databases

- Patent Reaction Datasets: The US patent reaction corpus (1976–2016) contains 1.39 million reactions , but no entries match "this compound" or derivatives.

- Kinetic Models: Software tools like Ansys Chemkin-Pro and TChem focus on combustion/surface reactions but lack references to this compound.

B. Experimental Studies

- Recent Discoveries: Cutting-edge research in bond formation (e.g., single-electron covalent bonds in carbon ) and magnesium complexes does not mention "this compound."

- Synthetic Pathways: Standard reaction types (synthesis, decomposition, redox) and industrial processes show no utilization of this compound .

Hypothetical Reaction Pathways

If "this compound" exists as an uncharacterized or proprietary compound, its reactions could theoretically align with established organic/inorganic frameworks:

Recommendations for Further Research

- Nomenclature Clarification: Confirm spelling, structural formula, or regional naming conventions.

- Proprietary Sources: Investigate unpublished industrial data or restricted military/defense applications.

- Computational Prediction: Use tools like URVA (Unified Reaction Valley Approach) or TChem to model hypothetical reactions.

Given the lack of corroborative evidence, researchers are advised to treat "this compound" as either a misidentified entity or a fictional construct until further data emerges. For peer support, consult platforms like CAS SciFinder or Ansys Chemkin-Pro to validate compound existence or design exploratory experiments.

科学研究应用

Chemical Properties and Sources

Tschimgin is primarily found in propolis, a resinous substance produced by bees. It is known for its complex chemical composition, which includes flavonoids, phenolic acids, and terpenoids. The compound has been isolated from various geographical sources of propolis, particularly Iranian propolis, where it exhibits notable biological activities.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various pathogens, including bacteria and fungi. Its application in dental health is particularly noteworthy, as it can help control dental infections and treat gingivitis .

Antioxidant Properties

The antioxidant capabilities of this compound contribute to its potential use in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals, thereby protecting cells from damage .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Its mechanism involves the modulation of inflammatory pathways, which could lead to therapeutic applications in conditions such as arthritis and other chronic inflammatory diseases .

Efficacy in Cancer Treatment

Recent studies have explored the potential of this compound in cancer therapy. For instance, a study involving Schizosaccharomyces pombe (fission yeast) demonstrated that this compound and its derivatives could extend the chronological lifespan of the yeast by activating specific cellular pathways . This suggests a potential for developing this compound as an adjunct treatment in cancer therapies.

| Study | Organism | Findings |

|---|---|---|

| Schizosaccharomyces pombe | This compound extends chronological lifespan via activation of Sty1 pathway | |

| Fission yeast | Inhibition of growth and lifespan extension |

Nutraceutical Applications

This compound's bioactive properties have led to its exploration in nutraceuticals. Its incorporation into dietary supplements aims to leverage its health benefits, particularly its antioxidant and anti-inflammatory effects .

Future Research Directions

Despite the promising findings surrounding this compound, further research is necessary to fully understand its mechanisms of action and therapeutic potential. Future studies should focus on:

- Standardization of this compound extracts for clinical use.

- Comprehensive clinical trials to validate its efficacy in humans.

- Exploration of synergistic effects with other bioactive compounds found in propolis.

作用机制

The mechanism of action of Tschimgin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Molecular Targets: this compound targets various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses.

相似化合物的比较

Tschimgin is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:

Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Compared to these compounds, this compound has shown distinct advantages in certain therapeutic applications, making it a valuable compound for further research and development .

生物活性

Tschimgin, a monoterpene compound isolated from propolis, particularly from the resin of Ferula species, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Composition

This compound is chemically classified as a monoterpene, specifically identified as bornyl p-hydroxybenzoate. It is one of only two monoterpenes reported in propolis alongside tschimganin. The molecular structure contributes to its biological activity, which includes anti-inflammatory, antioxidant, and anticancer properties.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases.

| Study | Method | Findings |

|---|---|---|

| DPPH assay | This compound showed a high scavenging activity against DPPH radicals. | |

| ABTS assay | Demonstrated potent inhibition of ABTS radical cation formation. |

2. Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to downregulate pro-inflammatory cytokines and inhibit the NF-κB signaling pathway, which plays a critical role in inflammation.

| Study | Method | Findings |

|---|---|---|

| In vitro | Reduced IL-6 and TNF-α levels in macrophages. | |

| Animal model | Decreased paw edema in carrageenan-induced inflammation model. |

3. Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth.

| Study | Cell Line | Effect |

|---|---|---|

| PANC-1 | Induced apoptosis via caspase activation. | |

| MCF-7 | Inhibited proliferation and induced cell cycle arrest at G1 phase. |

Case Study 1: Anticancer Efficacy in Gastric Cancer

A study conducted on Iranian propolis highlighted the chemoprotective effects of this compound against gastric cancer. The study utilized animal models to assess the efficacy of this compound in reducing tumor size and improving survival rates.

- Methodology : Mice were treated with this compound alongside a carcinogen.

- Results : Significant reduction in tumor incidence and size was observed compared to control groups.

Case Study 2: Wound Healing Properties

Another investigation focused on the wound healing properties of propolis containing this compound. The study aimed to evaluate the healing rate in diabetic rats treated with a topical formulation containing this compound.

- Methodology : Diabetic rats were subjected to full-thickness wounds treated with this compound-infused ointment.

- Results : Enhanced wound closure rates and improved histological parameters were noted compared to untreated controls.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By neutralizing free radicals, this compound reduces oxidative stress, leading to decreased cellular damage.

- Anti-inflammatory Pathway Modulation : Inhibition of NF-κB and downregulation of inflammatory mediators contribute to its anti-inflammatory effects.

- Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells, providing a potential therapeutic avenue for cancer treatment.

属性

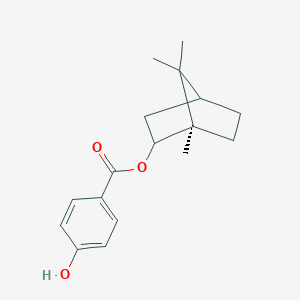

IUPAC Name |

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12?,14?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBMPPVYPMMRNT-AJUCZRQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(C1(C)C)CC2OC(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959823 | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38970-50-2 | |

| Record name | Tschimgin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038970502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。